1-(METHYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE
Overview
Description
1-(METHYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE is a complex organic compound with a unique structure that includes a morpholine ring, a pyrrolo[1,2-c][1,3,2]diazaphosphinine core, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(METHYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolo[1,2-c][1,3,2]diazaphosphinine core, introduction of the morpholine ring, and the addition of the carbonitrile and methylthio groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(METHYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the carbonitrile group would yield amines.
Scientific Research Applications
1-(METHYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(METHYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(methylsulfanyl)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide
- 3-(4-methylpiperazin-1-yl)-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide
Uniqueness
1-(METHYLSULFANYL)-3-(4-MORPHOLINYL)-1,5,6,7-TETRAHYDROPYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININE-4-CARBONITRILE 1-SULFIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-methylsulfanyl-3-morpholin-4-yl-1-sulfanylidene-6,7-dihydro-5H-pyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N4OPS2/c1-20-18(19)14-12(15-5-7-17-8-6-15)10(9-13)11-3-2-4-16(11)18/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEWDPFYGZVKGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSP1(=S)N=C(C(=C2N1CCC2)C#N)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N4OPS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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